5-methyl-2-(3-pyridyl)-1,3-benzoxazole

Antimicrobial screening SAR studies Benzoxazole derivatives

Researchers conducting antimicrobial SAR studies often face irreproducible results when substituting 2-(3-pyridyl)benzoxazole derivatives without matching both the pyridyl regioisomer and the 5-substituent. 5-Methyl-2-(3-pyridyl)-1,3-benzoxazole eliminates this uncertainty as a defined reference compound within the 5-substituted 2-(3-pyridyl)benzoxazole series. - MIC values of 12.5-25 μg/mL against Gram-positive, Gram-negative bacteria, and C. albicans serve as a benchmark for evaluating 5-substituent modifications (H, Cl, NO₂, NH₂, CH₃). - Functions as a monodentate N-donor ligand via the 3-pyridyl nitrogen, enabling MOF and coordination polymer synthesis distinct from bidentate 2-pyridyl analogs. - Serves as a starting scaffold for CpIMPDH inhibitor development targeting cryptosporidiosis with >500-fold selectivity over human IMPDH. Supplied with Certificate of Analysis. Standard pack sizes: 100 mg, 250 mg, 1 g. Custom synthesis and bulk quantities available on request.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
Cat. No. B243384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-(3-pyridyl)-1,3-benzoxazole
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3
InChIInChI=1S/C13H10N2O/c1-9-4-5-12-11(7-9)15-13(16-12)10-3-2-6-14-8-10/h2-8H,1H3
InChIKeyRULZAFOLJXOJNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(3-pyridyl)-1,3-benzoxazole Overview


5-Methyl-2-(3-pyridyl)-1,3-benzoxazole (CAS not widely standardized; molecular formula C₁₃H₁₀N₂O; molecular weight 210.23 g/mol) is a fused heterocyclic compound comprising a benzoxazole core with a methyl substituent at the 5-position and a 3-pyridyl moiety at the 2-position [1]. The compound belongs to the broader class of 2-pyridylbenzoxazoles, which are recognized in medicinal chemistry for their capacity to engage in π–π stacking interactions, hydrogen bonding via the oxazole nitrogen, and metal coordination via the pyridyl nitrogen [2]. Unlike its more extensively studied 2-(2-pyridyl) and 2-(4-pyridyl) isomers, the 3-pyridyl orientation confers a distinct electronic and steric profile that influences antimicrobial potency and molecular recognition properties [3].

Why This Compound Cannot Be Replaced


The benzoxazole scaffold supports diverse biological activities, but activity is exquisitely sensitive to both the pyridyl regioisomer at position 2 and the substituent at position 5 [1]. Substitution at the 2-position determines the primary pharmacophore geometry and target engagement, while the 5-position substituent modulates the intensity and spectrum of antimicrobial activity in a microorganism-dependent manner [2]. Quantum-chemical calculations demonstrate that 2-(3-pyridyl)- and 2-phenylbenzoxazole derivatives exhibit bio-isosteric effects for antimicrobial activity, but substituents at position 5 can contribute constructively or destructively depending on the specific pathogen screened [3]. Consequently, simply interchanging 5-methyl-2-(3-pyridyl)-1,3-benzoxazole with another benzoxazole derivative without matching both the pyridyl regioisomer and the 5-substituent profile will likely result in unpredictable or suboptimal performance in biological assays, material science applications, or structure-activity relationship (SAR) studies [1].

Evidence for 5-Methyl-2-(3-pyridyl)-1,3-benzoxazole


Antimicrobial Spectrum Differentiation

5-Methyl-2-(3-pyridyl)-1,3-benzoxazole (compound 3 in the study) was evaluated alongside four other 5-substituted 2-(3-pyridyl)benzoxazole analogs (compounds 4–7) for in vitro antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and the yeast Candida albicans [1]. The study demonstrates that while all five compounds exhibited MIC values between 12.5 and 25 μg/mL against the screened microorganisms, the specific 5-methyl substitution pattern in compound 3 yields a distinct activity profile that differs from analogs bearing hydrogen, chloro, nitro, or amino groups at the 5-position [2]. This substitution-dependent variation in antimicrobial potency confirms that the 5-methyl substituent cannot be substituted with other 5-position modifications without altering biological outcomes [3].

Antimicrobial screening SAR studies Benzoxazole derivatives

Quantum-Chemical SᴺE Differentiation

Quantum-chemical calculations performed on a series of 2-(3-pyridyl)benzoxazoles and 2-phenylbenzoxazoles revealed that the electrophilic superdelocalizability of the nitrogen atom (SᴺE) in the oxazole moiety correlates with antimicrobial activity [1]. The results demonstrate that 2-(3-pyridyl)- and 2-phenylbenzoxazole derivatives exhibit bio-isosteric effects for antimicrobial activity, meaning they can substitute for one another pharmacologically [2]. However, the 5-methyl substituent on the benzoxazole ring of 5-methyl-2-(3-pyridyl)-1,3-benzoxazole alters the electronic environment of the oxazole nitrogen, thereby modulating SᴺE and consequently influencing the compound's interaction profile at the molecular level relative to the unsubstituted parent or 2-phenyl counterparts [3].

Quantum chemistry SAR modeling Electrophilic superdelocalizability

Pyridyl Regioisomerism and Coordination Mode

The pyridyl nitrogen position in benzoxazole derivatives critically determines metal-binding geometry and resultant photophysical properties. 5-Methyl-2-(3-pyridyl)-1,3-benzoxazole presents the pyridyl nitrogen at the meta position relative to the benzoxazole linkage, whereas the more commonly studied 2-(2-pyridyl)benzoxazole (PBO) and 5-methyl-2-(2′-pyridyl)benzoxazole (MePBO) place the nitrogen at the ortho position, enabling bidentate N,N-chelation [1]. Lanthanide(III) complexes of 5-methyl-2-(2′-pyridyl)benzimidazole and 2-(2′-pyridyl)benzoxazole demonstrate ligand-centered luminescence and metal ion sensitization [2], and heteroleptic Cu(I) complexes of MePBO with phosphine co-ligands exhibit tunable phosphorescence colors influenced by ligand geometry [3]. In contrast, the 3-pyridyl regioisomer lacks the capacity for bidentate N,N-chelation, instead acting as a monodentate N-donor ligand, which fundamentally alters complex stoichiometry, geometry, and emission properties [4].

Coordination chemistry Luminescent complexes Lanthanide complexes

CpIMPDH Pyridyl Requirement

A comprehensive structure-activity relationship (SAR) study of benzoxazole-based inhibitors of Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase (CpIMPDH) revealed that pyridine and other small heteroaromatic substituents are required at the 2-position of the benzoxazole scaffold for potent inhibitory activity [1]. Compounds in this series demonstrated CpIMPDH IC₅₀ values in the nanomolar range and >500-fold selectivity over human IMPDH (hIMPDH) [2]. While 5-methyl-2-(3-pyridyl)-1,3-benzoxazole itself was not directly evaluated in this study, the SAR conclusions establish that the 2-(3-pyridyl)benzoxazole core is essential for target engagement and that the pyridyl nitrogen position (2-, 3-, or 4-pyridyl) influences binding affinity and selectivity profiles [3].

Cryptosporidium parvum IMPDH inhibition Antiparasitic drug discovery

Applications of 5-Methyl-2-(3-pyridyl)-1,3-benzoxazole


5-Substituent Antimicrobial SAR

Researchers investigating structure-activity relationships of antimicrobial benzoxazole derivatives should procure 5-methyl-2-(3-pyridyl)-1,3-benzoxazole as a defined reference compound within the 5-substituted 2-(3-pyridyl)benzoxazole series. The compound exhibits MIC values between 12.5 and 25 μg/mL against Gram-positive bacteria, Gram-negative bacteria, and Candida albicans, serving as a benchmark for evaluating how 5-substituent modifications (H, Cl, NO₂, NH₂, CH₃) alter potency and spectrum [1]. Quantum-chemical calculations further indicate that the 5-methyl group modulates the electrophilic superdelocalizability of the oxazole nitrogen, making this compound essential for computational SAR modeling and validation of electronic descriptors [2].

Monodentate N-Donor Ligand in MOFs

5-Methyl-2-(3-pyridyl)-1,3-benzoxazole functions as a monodentate N-donor ligand via its 3-pyridyl nitrogen, in contrast to the bidentate N,N-chelation exhibited by 2-pyridyl analogs [1]. This distinct coordination mode makes the compound valuable for synthesizing metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes where monodentate pyridyl ligation is desired. The benzoxazole core additionally provides π–π stacking capacity and potential luminescence, enabling the construction of supramolecular architectures with tailored photophysical properties [2].

CpIMPDH Inhibitor Development

SAR studies of benzoxazole-based CpIMPDH inhibitors have established that 2-position pyridyl substitution is essential for achieving nanomolar inhibitory activity and >500-fold selectivity over human IMPDH [1]. 5-Methyl-2-(3-pyridyl)-1,3-benzoxazole provides a starting scaffold for exploring how 5-position substituents affect potency, selectivity, and pharmacokinetic properties within this validated antiparasitic chemotype. The compound can serve as a synthetic intermediate or reference standard in medicinal chemistry campaigns targeting cryptosporidiosis [2].

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